molecular formula C14H20ClN B6241391 rac-(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride, endo CAS No. 2648861-78-1

rac-(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride, endo

Cat. No. B6241391
CAS RN: 2648861-78-1
M. Wt: 237.8
InChI Key:
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Description

Rac-(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride, endo (Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo is a bicyclic compound that is composed of two fused six-membered rings. It is a colorless, crystalline solid with a molecular weight of 312.8 g/mol and a melting point of approximately 150 °C. Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo has been studied for its potential mechanism of action. It is believed that Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo interacts with various proteins in the body, including enzymes and receptors, to produce its biological effects. Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo has been shown to bind to and activate the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo has also been shown to inhibit the enzyme monoamine oxidase A, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo has been studied for its potential biochemical and physiological effects. In animal studies, Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo has been shown to produce anxiolytic and antidepressant-like effects. Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo has also been shown to reduce pain sensitivity and increase cognitive performance in animal models. In humans, Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo has been studied for its potential anxiolytic and antidepressant effects, although more research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo has several advantages and limitations for lab experiments. Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo is relatively easy to synthesize and is relatively stable, making it an ideal compound for laboratory experiments. However, Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo is also relatively expensive, making it cost-prohibitive for some experiments. Additionally, Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

For Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into the synthesis and stability of Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo could lead to improved methods for synthesizing and storing the compound. Finally, further research into the conformational properties of Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo could lead to the development of new compounds with improved biological activity.

Synthesis Methods

Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo is synthesized through a process known as the Alder-Ene reaction. This reaction involves the reaction of an alkenyl halide with a carbonyl compound in the presence of a base catalyst to form a cyclic product. The reaction is typically carried out in a solvent such as dichloromethane or toluene at temperatures of 40-80 °C. The reaction is typically complete within 3 hours.

Scientific Research Applications

Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo has been used as a model compound for the development of new drugs, as a substrate for enzyme assays, and as a starting material for the synthesis of other compounds. Rac-Bz-8-azabicyclo[3.2.1]octane HCl, endo has also been used in the study of the conformational properties of cyclic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride, endo involves the synthesis of the bicyclic ring system followed by the introduction of the benzyl group and the final step of quaternization with hydrochloric acid.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Benzylmagnesium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with methacrolein to form the bicyclic ring system", "Step 2: Reduction of the bicyclic ring system with sodium borohydride to form the corresponding diol", "Step 3: Protection of the diol with TBDMS chloride to form the TBDMS ether", "Step 4: Reaction of the TBDMS ether with benzylmagnesium chloride to introduce the benzyl group", "Step 5: Deprotection of the TBDMS ether with TBAF to form the diol", "Step 6: Quaternization of the diol with hydrochloric acid to form rac-(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride, endo" ] }

CAS RN

2648861-78-1

Product Name

rac-(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride, endo

Molecular Formula

C14H20ClN

Molecular Weight

237.8

Purity

95

Origin of Product

United States

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